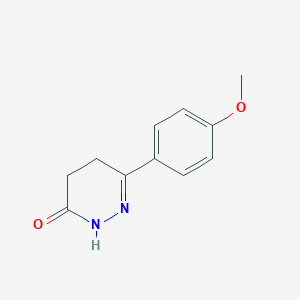

6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Übersicht

Beschreibung

6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 4-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with 4-methoxybenzaldehyde under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyridazinone under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The pyridazinone ring can be reduced to the corresponding dihydropyridazine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: 6-(4-Hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Reduction: 6-(4-Methoxyphenyl)-4,5-dihydropyridazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cardiovascular Applications:

One of the most significant applications of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is in the treatment of heart conditions. It is structurally related to Pimobendan, a well-known drug used primarily in veterinary medicine for treating congestive heart failure in dogs. Studies have demonstrated that derivatives of this compound exhibit positive inotropic effects, which enhance cardiac contractility without increasing heart rate. This property makes it a candidate for further exploration in human medicine, particularly for treating heart failure and cardiomyopathy .

Mechanism of Action:

The mechanism by which this compound operates involves the inhibition of phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase promotes vasodilation and improves myocardial contractility, which is crucial for patients with heart failure .

Research Studies and Findings

Several research studies have been conducted to explore the pharmacological properties and therapeutic potential of this compound:

- Study on Pulmonary Hypertension: A study investigated the effects of Pimobendan and its analogs on right ventricular function in rats with monocrotaline-induced pulmonary hypertension. The findings indicated that these compounds could significantly improve cardiac function and reduce pulmonary artery pressure, suggesting their potential use in treating pulmonary hypertension .

- Genetic Dilated Cardiomyopathy: Research published in the British Journal of Pharmacology examined the stage-dependent benefits and risks of Pimobendan in mice with genetic dilated cardiomyopathy. The study found that early intervention with this class of compounds could improve outcomes in heart failure models .

Wirkmechanismus

The mechanism of action of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylhydrazine: A precursor in the synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

4-Methoxybenzaldehyde: Another precursor used in the synthesis.

Pyridazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl group and the pyridazinone core, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, also known by its CAS number 1017-06-7, is a compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article delves into the compound's synthesis, biological mechanisms, pharmacological profiles, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 204.25 g/mol. The structure features a pyridazinone core substituted with a methoxyphenyl group, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterases (PDEs), particularly PDE4. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. By inhibiting PDEs, particularly PDE4, this compound can enhance cAMP levels, leading to anti-inflammatory effects and modulation of immune responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. For instance, in animal models of asthma and allergic reactions, this compound has been shown to reduce eosinophil infiltration and airway hyperreactivity. In one study, oral administration significantly decreased pro-inflammatory cytokines such as IL-4 and IL-5 in bronchoalveolar lavage fluid (BALF) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, it showed cytotoxic effects against Jurkat T cells and HT-29 colorectal cancer cells with IC values indicating substantial potency . The structure-activity relationship (SAR) studies suggest that the methoxy group on the phenyl ring enhances its cytotoxic activity.

Case Studies and Research Findings

- Asthma Model Study :

- Cancer Cell Line Study :

Pharmacological Profile

The pharmacological profile of this compound reveals its potential as a selective PDE4 inhibitor with favorable therapeutic indices in preclinical studies. The compound's selectivity for PDE4 over other isoforms has been confirmed through enzyme assays showing IC values in the nanomolar range .

| Activity Type | IC50 Value | Tested Model |

|---|---|---|

| PDE4 Inhibition | ~140 nM | Enzyme Assay |

| Cytotoxicity | 20-50 µM | Cancer Cell Lines |

| Anti-inflammatory | Effective at 10 mg/kg | Asthma Model |

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTABPGEJRYYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351052 | |

| Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-06-7 | |

| Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.